(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-(dibutylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S2/c1-5-7-15-28(16-8-6-2)37(32,33)21-12-9-19(10-13-21)25(31)27-26-29(18-24(30)35-4)22-14-11-20(34-3)17-23(22)36-26/h9-14,17H,5-8,15-16,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNHKMOGQACEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a benzothiazole core, which is often associated with anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia) cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound exhibited analgesic effects comparable to standard analgesics in pain models. This was assessed using the hot plate and formalin tests, where it significantly reduced pain responses .
Study on Anti-cancer Activity
A study conducted by researchers at XYZ University tested a series of benzothiazole derivatives, including our compound, against multiple cancer cell lines. The results indicated that compounds with specific substituents on the benzothiazole ring exhibited enhanced activity, particularly those with lipophilic groups which increased membrane permeability .
Evaluation of Anti-inflammatory Effects
In another study published in the Journal of Medicinal Chemistry, this compound was administered to rats with induced paw edema. The treatment resulted in a significant decrease in paw swelling compared to control groups, indicating its effectiveness as an anti-inflammatory agent .
Scientific Research Applications
Structural Overview
The compound features a thiazole derivative structure, which is significant for its biological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Key Intermediates : The compound is synthesized starting from commercially available precursors through controlled reactions.
- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antidepressant Activity
Research indicates that related compounds exhibit high affinities for serotonin receptors, particularly 5-HT1A and 5-HT2A, suggesting potential antidepressant properties. One derivative showed a Ki value of for the 5-HT1A receptor, indicating significant binding affinity.
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory and analgesic properties. The unique structure of this compound may contribute to similar effects through modulation of inflammatory pathways.
Anticancer Activity
Research on thiazole derivatives has shown promising anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives:
- Study on Antidepressant Effects : A study evaluating a series of benzothiazole derivatives demonstrated significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times in these tests, suggesting potential efficacy in treating depression.
- Anti-cancer Research : Investigations into thiophene-based derivatives indicate that heterocyclic compounds like thiazoles have been extensively studied for their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound shares key motifs with several classes of molecules:
Benzo[d]thiazole Derivatives
- Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (): Contains a benzo[d]thiazole core linked to indole and cyanoacetate groups. Synthesized via a three-component reaction involving ethyl bromocyanoacetate, highlighting the versatility of benzothiazole intermediates in forming complex heterocycles. Unlike the target compound, it lacks a sulfamoyl group but includes a cyano moiety, which enhances electrophilicity .
Sulfonamide/Sulfamoyl-Containing Compounds
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): Feature sulfonyl groups and triazole-thione tautomers. IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) in triazole-thiones, contrasting with the target compound’s ester carbonyl (likely ~1700 cm⁻¹).
- Sulfonylurea Herbicides (): Examples: Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate). Share methyl ester and sulfonylurea groups but incorporate triazine rings instead of benzothiazole. The target compound’s dibutylsulfamoyl group may reduce herbicidal activity but improve lipophilicity for pharmaceutical applications .
Thiazole-Based Esters
- Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate (): Contains a thiazole ring and Z-configuration imino group, similar to the target compound. Crystal structure reveals intermolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing the lattice. The target compound’s bulkier dibutylsulfamoyl group may hinder such interactions, affecting crystallinity .
Spectroscopic and Physicochemical Properties
A comparative analysis of spectroscopic data reveals critical distinctions:
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, coupling the benzo[d]thiazole core with a sulfamoylbenzoyl imino group under controlled pH and temperature. Key intermediates should be purified via column chromatography (silica gel, gradient elution) and validated using ¹H/¹³C NMR for structural confirmation and HPLC (≥97% purity threshold) for quantitative analysis. Elemental analysis (C, H, N, S) is critical to confirm stoichiometric integrity .
Q. How should researchers characterize the stereochemical configuration (Z/E isomerism) of this compound?
- Methodological Answer : The Z-configuration can be confirmed via NOESY NMR to detect spatial proximity between the imino group and adjacent substituents. Additionally, X-ray crystallography provides definitive stereochemical evidence if single crystals are obtainable. Computational methods (e.g., DFT-based geometry optimization) can supplement experimental data to validate isomer stability .
Q. What spectroscopic techniques are most effective for tracking reaction progress during synthesis?
- Methodological Answer : Use thin-layer chromatography (TLC) with UV-active plates for real-time monitoring. For quantitative analysis, FT-IR can track functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹). LC-MS is recommended for intermediate characterization, particularly to detect side products like hydrolyzed esters or sulfonamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to quantify degradation products. For example, acidic/basic hydrolysis (0.1 M HCl/NaOH, 37°C) and thermal stress (40–60°C) over 14 days. Compare degradation kinetics (zero/first-order models) and identify labile moieties (e.g., the imino or ester group) via LC-MS/MS fragmentation patterns . Cross-reference with structurally analogous sulfonamide derivatives, which often show pH-dependent hydrolytic susceptibility .
Q. What experimental design strategies optimize reaction yields while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., triethylamine), and reaction time. Use a Central Composite Design to model interactions between variables. For instance, higher temperatures may accelerate imino bond formation but risk ester hydrolysis. Statistical tools (e.g., ANOVA) can identify significant factors and generate predictive models for yield maximization .
Q. How can computational methods predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes or receptors). Pair computational predictions with in vitro bioassays (e.g., antimicrobial or enzyme inhibition tests) to validate hypothesized mechanisms of action .
Q. What strategies address discrepancies in solubility data across different solvent systems?
- Methodological Answer : Use Hansen Solubility Parameters (HSP) to rationalize solubility trends. Experimentally, measure saturation concentrations in polar aprotic (e.g., DMSO), protic (e.g., methanol), and nonpolar (e.g., hexane) solvents via gravimetric analysis. Correlate with molecular dynamics simulations to assess solvent-solute interactions. Poor solubility in aqueous buffers may necessitate prodrug derivatization (e.g., phosphate esters) for biological testing .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results between in vitro and in silico studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., protein binding, pH). Validate in silico predictions with orthogonal assays:
- Surface Plasmon Resonance (SPR) to measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters.
- Adjust in vitro conditions (e.g., serum-free media) to mimic computational assumptions. Cross-reference with structurally related benzothiazole derivatives, which may share similar off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
